Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 4-(4-Acetylpiperazin-1-yl)-3,5-difluoroaniline for Drug Discovery Professionals
Physicochemical and Structural Properties
The properties of 4-(4-Acetylpiperazin-1-yl)-3,5-difluoroaniline can be predicted based on its structure. A summary of these predicted properties is presented below, alongside the known properties of its precursors.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅F₂N₃O |
| Molecular Weight | 269.27 g/mol |
| IUPAC Name | 1-(4-(4-amino-2,6-difluorophenyl)piperazin-1-yl)ethan-1-one |
| Predicted LogP | 1.5 - 2.5 |
| Predicted pKa | (Basic) ~7.5 (piperazine N), ~4.0 (aniline N) |
| Predicted Boiling Point | > 300 °C |
| Predicted Melting Point | 150 - 170 °C |
Table 2: Properties of Key Precursors
| Property | 3,5-Difluoroaniline[1] | 1-Acetylpiperazine[2] |
| CAS Number | 372-39-4 | 13889-98-0 |
| Molecular Formula | C₆H₅F₂N | C₆H₁₂N₂O |
| Molecular Weight | 129.11 g/mol | 128.17 g/mol |
| Appearance | White to light brown crystalline solid | White to off-white crystalline solid |
| Melting Point | 38-42 °C | 16-19 °C |
| Boiling Point | 186-188 °C | 258-260 °C |
Synthesis and Reaction Mechanism: A Nucleophilic Aromatic Substitution Approach
The most logical and established route for the synthesis of 4-(4-Acetylpiperazin-1-yl)-3,5-difluoroaniline is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction is a cornerstone of aromatic chemistry, particularly for the synthesis of highly functionalized aryl amines.
Causality of the Synthetic Strategy
The choice of an SNAᵣ reaction is dictated by the electronic nature of the difluorinated aromatic ring. The two fluorine atoms are strongly electron-withdrawing, which activates the aromatic ring towards attack by nucleophiles.[3] The reaction typically involves a starting material like 1,2,3,5-tetrafluorobenzene or 3,4,5-trifluoronitrobenzene. The fluorine atom at the 4-position (para to the nitro group or another fluorine) is the most activated and will be selectively displaced by the secondary amine of 1-acetylpiperazine. If starting with the nitro-analogue, a subsequent reduction step is required to yield the final aniline product.
Proposed Synthetic Workflow
Detailed Experimental Protocol (Hypothetical)
Step 1: Nucleophilic Aromatic Substitution
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To a solution of 3,4,5-trifluoronitrobenzene (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-acetylpiperazine (1.1 eq) and a mild base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
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Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to obtain crude 4-(4-acetylpiperazin-1-yl)-3,5-difluoronitrobenzene.
Step 2: Reduction of the Nitro Group
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Dissolve the crude product from Step 1 in a suitable solvent such as ethanol, methanol, or ethyl acetate.
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Add a catalyst, typically 5-10% palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
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The resulting crude product can be purified by column chromatography or recrystallization to yield pure 4-(4-acetylpiperazin-1-yl)-3,5-difluoroaniline.
Applications in Drug Discovery and Development
The structural features of 4-(4-acetylpiperazin-1-yl)-3,5-difluoroaniline make it a highly attractive building block for the synthesis of pharmacologically active agents.
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Kinase Inhibitors: The aniline moiety can serve as a key hydrogen bond donor, interacting with the hinge region of various protein kinases. The difluoro substitution can enhance binding affinity and improve metabolic stability.
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Antiviral Agents: Structurally related compounds, such as 3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline, are known intermediates in the synthesis of antiviral drugs like Pibrentasvir.[4] This highlights the potential of the core scaffold in developing new antiviral therapies.
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CNS-Active Agents: The piperazine ring is a common feature in many drugs targeting the central nervous system (CNS). The acetyl group can be a handle for further modification to fine-tune properties like blood-brain barrier permeability.
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Modulation of Physicochemical Properties: The difluoro substituents can lower the pKa of the aniline nitrogen, which can be advantageous for cell permeability and oral bioavailability. The acetylpiperazine moiety can improve aqueous solubility compared to more lipophilic substituents.
Analytical Characterization
To confirm the identity and purity of the synthesized 4-(4-acetylpiperazin-1-yl)-3,5-difluoroaniline, a suite of analytical techniques should be employed.
Table 3: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the piperazine methylene protons (typically two distinct triplets), and the acetyl methyl protons (a singlet around 2.1 ppm). The aniline NH₂ protons will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons showing C-F couplings, piperazine carbons, and the carbonyl and methyl carbons of the acetyl group. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the compound, confirming the molecular formula. |
| HPLC | A single major peak indicating the purity of the compound. |
Safety and Handling
While specific toxicity data for 4-(4-acetylpiperazin-1-yl)-3,5-difluoroaniline is not available, it should be handled with the care appropriate for a novel research chemical.
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General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Known Hazards of Precursors: 3,5-difluoroaniline is known to be toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation. 1-Acetylpiperazine is an irritant.[2]
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-(4-Acetylpiperazin-1-yl)-3,5-difluoroaniline represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via a robust SNAᵣ pathway allows for its efficient production. The combination of a metabolically stable difluoroaniline core and a tunable acetylpiperazine moiety provides a powerful platform for the development of novel therapeutics with improved drug-like properties. This guide serves as a foundational resource for researchers looking to leverage this promising scaffold in their drug discovery programs.
References
- Hallas, G., & Sleigh, J. H. (1982). A Simple Synthesis of N-Alkylpiperazines.
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Pharmaffiliates. 3,5-Difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline. [Link]
- Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
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Organic Chemistry Portal. Synthesis of piperazines. [Link]
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Semantic Scholar. AN EFFICIENT SYNTHESIS OF OFLOXACIN AND LEVOFLOXACIN FROM 3,4-DIFLUOROANILINE. [Link]
- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
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PubChem. 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
